molecular formula C6H5ClO3Se B14714232 4-Chlorobenzene-1-selenonic acid CAS No. 10504-56-0

4-Chlorobenzene-1-selenonic acid

Katalognummer: B14714232
CAS-Nummer: 10504-56-0
Molekulargewicht: 239.52 g/mol
InChI-Schlüssel: CCOCYTWLKIPPJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chlorobenzene-1-selenonic acid is an organoselenium compound characterized by the presence of a selenonic acid group attached to a chlorobenzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorobenzene-1-selenonic acid typically involves the introduction of a selenonic acid group to a chlorobenzene ring. One common method includes the reaction of 4-chlorobenzeneselenol with an oxidizing agent such as hydrogen peroxide or nitric acid to form the selenonic acid derivative. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chlorobenzene-1-selenonic acid undergoes various chemical reactions, including:

    Oxidation: The selenonic acid group can be further oxidized to form seleninic acid derivatives.

    Reduction: Reduction reactions can convert the selenonic acid group to selenol or selenide derivatives.

    Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, nitric acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Seleninic acid derivatives.

    Reduction: Selenol or selenide derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Chlorobenzene-1-selenonic acid has several applications in scientific research:

    Biology: Investigated for its potential antioxidant properties and its role in redox biology.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Wirkmechanismus

The mechanism of action of 4-Chlorobenzene-1-selenonic acid involves its ability to participate in redox reactions. The selenonic acid group can undergo oxidation and reduction, allowing it to act as a redox mediator. This property is particularly useful in biological systems where redox balance is crucial. The compound may target specific enzymes or proteins involved in redox processes, thereby influencing cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Chlorobenzenesulfonic acid: Similar structure but contains a sulfonic acid group instead of a selenonic acid group.

    4-Chlorobenzeneselenol: Contains a selenol group instead of a selenonic acid group.

Uniqueness

4-Chlorobenzene-1-selenonic acid is unique due to the presence of the selenonic acid group, which imparts distinct redox properties compared to its sulfonic and selenol analogs. This makes it particularly valuable in applications requiring redox mediation and antioxidant activity.

Eigenschaften

CAS-Nummer

10504-56-0

Molekularformel

C6H5ClO3Se

Molekulargewicht

239.52 g/mol

IUPAC-Name

4-chlorobenzeneselenonic acid

InChI

InChI=1S/C6H5ClO3Se/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H,8,9,10)

InChI-Schlüssel

CCOCYTWLKIPPJM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1Cl)[Se](=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.